L-Prolyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-prolyl-L-proline
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Overview
Description
L-Prolyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-prolyl-L-proline is a synthetic peptide composed of six amino acids: three L-proline and two L-cysteine residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-prolyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, L-proline, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-cysteine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as Escherichia coli, which then produces the peptide through its natural protein synthesis machinery.
Chemical Reactions Analysis
Types of Reactions
L-Prolyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-prolyl-L-proline can undergo various chemical reactions, including:
Oxidation: The thiol groups in the L-cysteine residues can be oxidized to form disulfide bonds, which can stabilize the peptide structure.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents such as dithiothreitol (DTT).
Substitution: The peptide can participate in substitution reactions where specific amino acids are replaced with others to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide bonds between L-cysteine residues.
Reduction: Conversion of disulfide bonds back to thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
L-Prolyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-prolyl-L-proline has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and folding.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in drug delivery and as a scaffold for developing peptide-based drugs.
Industry: Utilized in the production of bioactive peptides and as a component in cosmetic formulations.
Mechanism of Action
The mechanism of action of L-Prolyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-prolyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of L-cysteine residues allows for the formation of disulfide bonds, which can stabilize the peptide structure and enhance its binding affinity to target molecules. The cyclic structure of L-proline residues contributes to the rigidity and conformational stability of the peptide, influencing its biological activity.
Comparison with Similar Compounds
L-Prolyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-prolyl-L-proline can be compared to other similar peptides, such as:
L-Prolyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-proline: A shorter peptide with similar properties but fewer proline residues.
L-Prolyl-L-cysteinyl-L-cysteinyl-L-prolyl-L-proline: Another variant with a different sequence that may exhibit distinct biological activities.
The uniqueness of this compound lies in its specific sequence and the presence of multiple L-proline and L-cysteine residues, which confer unique structural and functional properties.
Properties
CAS No. |
872883-70-0 |
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Molecular Formula |
C26H40N6O7S2 |
Molecular Weight |
612.8 g/mol |
IUPAC Name |
(2S)-1-[(2S)-1-[(2R)-2-[[(2R)-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C26H40N6O7S2/c33-21(16(13-40)28-22(34)18-6-2-10-30(18)23(35)15-5-1-9-27-15)29-17(14-41)24(36)31-11-3-7-19(31)25(37)32-12-4-8-20(32)26(38)39/h15-20,27,40-41H,1-14H2,(H,28,34)(H,29,33)(H,38,39)/t15-,16-,17-,18-,19-,20-/m0/s1 |
InChI Key |
YJLCYYBJQAAGRS-RABCQHRBSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)O |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCCC2C(=O)NC(CS)C(=O)NC(CS)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)O |
Origin of Product |
United States |
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